Basic violet 14

Textile Dyeing Cellulosic Fibers Process Efficiency

Researchers requiring precise histological staining face supply inconsistencies with generic triarylmethane dyes. Basic Violet 14 (C.I. 42510), with ≥88% rosaniline hydrochloride, resolves this. • Ensures reproducible Schiff reagent performance for aldehyde detection (λmax 543 nm, ε = 93,000). • Meets USP-grade specifications for Mycobacterium tuberculosis acid-fast staining, delivering diagnostic accuracy that Crystal Violet cannot match. • 90.4% decolorization by Aeromonas hydrophila within 24 h supports efficient bioremediation process design, unlike Basic Violet 3.

Molecular Formula C20H20ClN3
Molecular Weight 337.8 g/mol
CAS No. 632-99-5
Cat. No. B147767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBasic violet 14
CAS632-99-5
Synonyms2-methyl-4,4'-((4-imino-2,5-cyclohexadien-1-ylidene)methylene)dianiline
4-((4-aminophenyl)(4-iminocyclohexa-2,5-dien-1- ylidene)methyl)-o-toluidine
basic fuchsin
basic magenta
basic violet 14
C.I. 42510
C.I. basic violet 14, free base
C.I. solvent red 41
CI 42510
CI 42510B
magenta base
magenta BPC
rosaniline
rosaniline base
rosaniline dodecyl salt
rosaniline hydrochloride
rosaniline monohydrochloride
solvent red 41
Molecular FormulaC20H20ClN3
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.Cl
InChIInChI=1S/C20H19N3.ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,23H,21-22H2,1H3;1H
InChIKeyAXDJCCTWPBKUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 68 °F (NTP, 1992)
SLIGHTLY SOL IN WATER;  SOL IN ALCOHOL, ACIDS /MAGENTA BASE/
2.65 PARTS DISSOLVE IN 1000 PARTS WATER;  SOL IN ALCOHOL WITH A CARMINE RED COLOR;  PRACTICALLY INSOL IN ETHER

Structure & Identifiers


Interactive Chemical Structure Model





Basic Violet 14 Procurement Baseline


Basic Violet 14 (C.I. 42510), a triphenylmethane dye also known as basic fuchsin or rosaniline hydrochloride [1], is a dark green powder with a characteristic metallic luster. With a molecular weight of 337.85 g/mol and a melting point of 250 °C , this cationic dye is soluble in water (4 g/L at 25°C) and readily dissolves in ethanol to produce a brilliant magenta solution with a maximum absorbance (λmax) of 549–555 nm . Commercial grades vary significantly in dye content, typically ranging from 70% to 98%, which directly impacts its staining intensity and efficacy .

USP-NF grade ensures rosaniline hydrochloride content meets standardized histological staining requirements.
Triphenylmethane cationic dye for Schiff reagent and acid-fast staining protocols.
Dark green crystalline powder; water/alcohol soluble yielding magenta solution at λmax 543 nm.

Generic Substitution Risks for Basic Violet 14


Substituting Basic Violet 14 with other basic dyes like Basic Violet 3 (Crystal Violet) or Basic Violet 1 (Methyl Violet) introduces significant technical risk due to fundamental differences in chemical structure, binding properties, and solubility characteristics. Despite belonging to the same broad triarylmethane class, these dyes possess distinct numbers of methyl substituents (e.g., Basic Violet 14 with one methyl group versus Basic Violet 3 with six methyl groups) [1]. This difference dramatically alters their interaction with substrates. For instance, the lower degree of methylation on Basic Violet 14 results in the formation of dye-mordant complexes that are much more soluble in alcohol than those formed by other dyes, directly impacting the performance and fidelity of histological staining protocols [2]. Furthermore, the dye's absorption of Basic Violet 14 on cellulosic fibers is quantitatively higher than alternatives like Reactive Orange 14 under identical, mild conditions, while requiring less severe processing parameters, leading to clear differences in process efficiency and material integrity [3].

Methylation Pattern
The 2-position methyl substituent in BV14 alters DNA-binding affinity relative to Crystal Violet, shifting staining specificity.
Compendial Compliance
USP rosaniline hydrochloride content specification cannot be met by pararosaniline or generic Basic Fuchsin mixtures.
Biotreatability Profile
Decolorization efficiency differs substantially between BV14 and Crystal Violet in A. hydrophila systems, affecting bioremediation design.

Basic Violet 14 Differentiation Evidence


Rosaniline Purity vs. Basic Fuchsin

In a direct comparative study on jute fibers, Basic Violet 14 demonstrated significantly higher dye absorption compared to Reactive Orange 14 at optimum dyeing conditions. Furthermore, the uptake of Reactive Orange 14 required relatively severe processing conditions compared to the milder parameters needed for Basic Violet 14, which also resulted in the lowest loss in fiber tenacity among all dyed and modified fibers after exposure to sunlight [1].

Rosaniline Purity Spec
Specification review
≥88.0% rosaniline HCl (dried basis)
Ensures batch consistency for standardized histological staining.
Pararosaniline lacks the defining methyl substituent; distinct chemical entity.
Textile Dyeing Cellulosic Fibers Process Efficiency

Zebrafish Acute Toxicity Comparison

In an analysis of dye-mordant complexes, those formed between basic fuchsin (Basic Violet 14) and iodine were found to be much more soluble in 95% alcohol than the corresponding complexes formed by Crystal Violet (Basic Violet 3), Malachite Green, and Victoria Blue B [1]. This higher solubility of the fuchsin-iodine complex is a critical factor in its behavior as a counterstain, where effective and clean differentiation is required.

Zebrafish Acute LC50
Cross-study comparable
LC50 60.63 µg mL⁻¹ (BV14) vs 476.84 (Direct Red 28) and 2500–2800 (Acid Red 26)
Reported toxicity profile supports environmental risk assessment context.
Hepatotoxicity and GCLC gene upregulation observed; no cardiovascular effects.
Histology Gram Staining Staining Fidelity

Decolorization Efficiency vs. Crystal Violet

A classic histological study established that formaldehyde can act as a specific mordant for basic fuchsin to produce a permanent nuclear stain, a property not shared by all basic dyes. A direct comparison showed that the mordanting action of formaldehyde on basic fuchsin operates through its para-amino groups. In contrast, crystal violet and other tested basic dyes were not effectively mordanted by formaldehyde under the same conditions [1].

Decolorization Efficiency
Direct head-to-head comparison
Average BV14 decolorization 66.2% vs 50.2% for Crystal Violet (5 isolates)
Supports bioremediation process design context.
Biodegradation confirmed, not biosorption; adsorption
Elastic Fiber Selectivity
Cross-study comparable
Conjugated bond number ≥32 for Weigert's resorcin-fuchsin staining oligomers
Structural requirement for selective elastic fiber staining.
Crystal Violet-based stains lack oligomeric structure; different mechanism.
Light Fastness Synergy
Direct head-to-head comparison
BV14 alone: light fastness 1 (poor); with Malachite Green: commercially acceptable improvement
Enables black shade formulations on acrylic with adequate fastness.
Synergy documented in manufacturer datasheet; ISO 105-B02 testing.
Histology Nuclear Staining Fixation

Basic Violet 14 Application Scenarios


Elastic Fiber Staining for Vascular Pathology

Basic Violet 14 is the gold-standard primary stain in the Ziehl-Neelsen method, a cornerstone diagnostic tool for identifying acid-fast bacilli like Mycobacterium tuberculosis [1]. Its proven efficacy is linked to its ability to form stable complexes within the mycolic acid-rich cell walls of mycobacteria, which resist decolorization by acid-alcohol. The use of high-purity Basic Violet 14 (dye content 88-98%) ensures intense, consistent staining, which is non-negotiable for accurate clinical or research-based identification .

Biological Wastewater Treatment Design

Basic Violet 14 is the essential precursor for producing Schiff reagent, a classic and sensitive tool for detecting aldehydes in analytical chemistry, histology (e.g., Periodic Acid-Schiff stain for polysaccharides), and environmental monitoring [1]. The reagent's formation relies on the specific chemical reduction of the fuchsin molecule by sulfurous acid. The resulting colorless leuco-base then reacts with aldehydes to regenerate the characteristic magenta color, providing a selective and visible assay.

Acrylic Black Shade Formulation

While its use in textiles is more niche today due to its documented poor lightfastness, Basic Violet 14 remains relevant for dyeing cellulosic and protein fibers like cotton, jute, silk, and wool where vibrant, intense magenta color is paramount and the end product is intended for internal use [1]. Its performance is supported by data showing higher dye absorption and lower fiber damage compared to some reactive dyes under comparable conditions, which can be a key factor in process selection .

Environmental Toxicology Assessment

As a powerful nuclear dye, Basic Violet 14 is used extensively in general histology to visualize cell nuclei, collagen, and elastic fibers due to its strong electrostatic affinity for nucleic acids and acidic cellular components [1]. Its distinct staining profile, which differs from the bluer hues of Crystal Violet, and its unique mordanting behavior with formaldehyde provide pathologists and researchers with a critical, irreplaceable tool for specific tissue and cellular morphology assessments .

Application
Selection Property
Validation Focus
Elastic fiber staining for vascular pathology
Rosaniline content specification compliance
Indamine oligomer staining mechanism verification
Biological wastewater treatment design
Higher biodegradability profile
Aeromonas hydrophila decolorization performance assessment
Acrylic black shade formulation
Synergistic light fastness with Malachite Green
Commercial light fastness standard compliance testing
Environmental toxicology assessment
Acute toxicity profile in zebrafish model
LC50 and gene expression endpoint review

Technical Documentation Hub

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34 linked technical documents
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